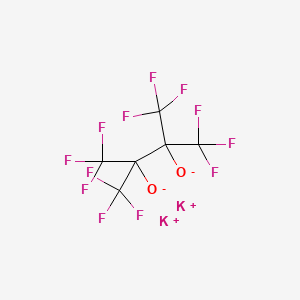
2-Bromo-6-methoxyphenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-methoxyphenacyl bromide is an organic compound with the molecular formula C9H8Br2O2. It is a derivative of phenacyl bromide, characterized by the presence of bromine and methoxy groups on the phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxyphenacyl bromide typically involves the bromination of 6-methoxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for bromine addition and product isolation can enhance the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-methoxyphenacyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include primary and secondary alcohols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-methoxyphenacyl bromide has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a reagent in biochemical assays to study enzyme kinetics and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of anti-inflammatory and anticancer agents.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-methoxyphenacyl bromide involves its reactivity towards nucleophiles. The bromine atoms act as leaving groups, allowing nucleophilic substitution reactions to occur. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenacyl Bromide: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Bromo-4-methoxyphenacyl Bromide: Similar structure but with the methoxy group in a different position, affecting its reactivity and selectivity.
2-Bromo-6-chlorophenacyl Bromide: Contains a chlorine atom instead of a methoxy group, leading to different chemical properties and applications.
Uniqueness
2-Bromo-6-methoxyphenacyl bromide is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in synthetic applications. The methoxy group provides additional sites for chemical modification, making it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
2-bromo-1-(2-bromo-6-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-8-4-2-3-6(11)9(8)7(12)5-10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWXPQRZXRXSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9H-fluoren-9-ylmethyl N-[(2S)-5-amino-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride](/img/structure/B8017420.png)













